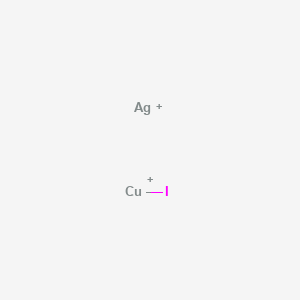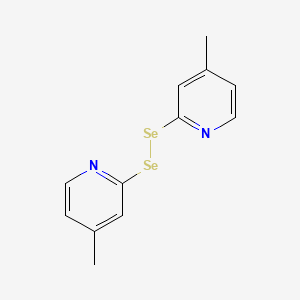
Pyridine, 2,2'-diselenobis[4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,2’-diselenobis[4-methyl-]: is a compound that belongs to the class of organoselenium compounds It is characterized by the presence of two selenium atoms bonded to pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-diselenobis[4-methyl-] typically involves the reaction of pyridine derivatives with selenium reagents. One common method is the reaction of 4-methylpyridine with selenium dioxide in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled reaction times to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of Pyridine, 2,2’-diselenobis[4-methyl-] may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 2,2’-diselenobis[4-methyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of selenium atoms, which can participate in redox processes and form stable intermediates.
Common Reagents and Conditions:
- **Substitution
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve mild temperatures and controlled addition of the oxidizing agent.
Reduction: Reduction of Pyridine, 2,2’-diselenobis[4-methyl-] can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Propriétés
Numéro CAS |
496043-97-1 |
|---|---|
Formule moléculaire |
C12H12N2Se2 |
Poids moléculaire |
342.2 g/mol |
Nom IUPAC |
4-methyl-2-[(4-methylpyridin-2-yl)diselanyl]pyridine |
InChI |
InChI=1S/C12H12N2Se2/c1-9-3-5-13-11(7-9)15-16-12-8-10(2)4-6-14-12/h3-8H,1-2H3 |
Clé InChI |
MXWLVRHZAMZGIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)[Se][Se]C2=NC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


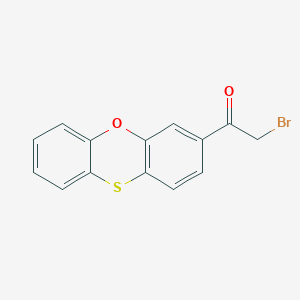
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)

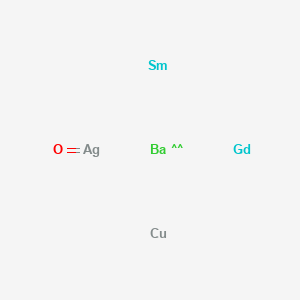
![benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14250370.png)
![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)
![(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone](/img/structure/B14250375.png)
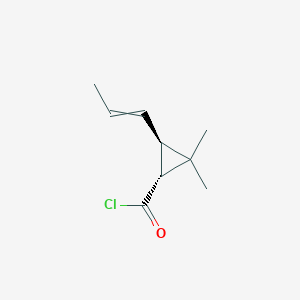
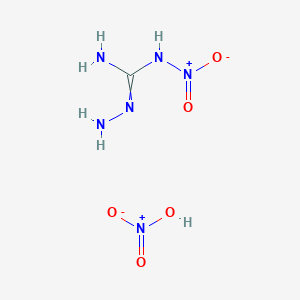
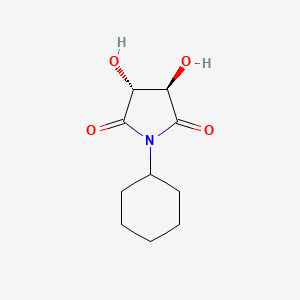
phosphanium](/img/structure/B14250395.png)
![Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]-](/img/structure/B14250402.png)
